4-Chloro-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide
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Overview
Description
4-Chloro-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide is a heterocyclic compound that belongs to the thiazolopyrimidine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Chloro-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of pesticides, phosphate inhibitors, and acetylcholinesterase inhibitors.
Mechanism of Action
The mechanism of action of 4-Chloro-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it has been shown to act as a transient receptor potential vanilloid–receptor 1 (TRPV1) modulator, which plays a role in pain perception and inflammation .
Comparison with Similar Compounds
Similar Compounds
5H-Thiazolo[3,2-a]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
7H-Thiazolo[3,2-a]pyrimidin-7-ones: Another class of thiazolopyrimidine derivatives with similar pharmacological properties.
Thiazolo[3,2-a]pyridines: These compounds also contain a thiazole ring fused to a pyrimidine or pyridine ring, showing a wide range of biological activities.
Uniqueness
4-Chloro-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and benzamide groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H8ClN3O2S |
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Molecular Weight |
305.74 g/mol |
IUPAC Name |
4-chloro-N-(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
InChI |
InChI=1S/C13H8ClN3O2S/c14-9-3-1-8(2-4-9)11(18)16-10-7-15-13-17(12(10)19)5-6-20-13/h1-7H,(H,16,18) |
InChI Key |
JTLWUCIHSMOVRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CN=C3N(C2=O)C=CS3)Cl |
Origin of Product |
United States |
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